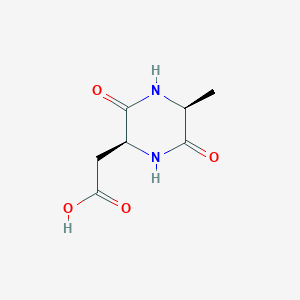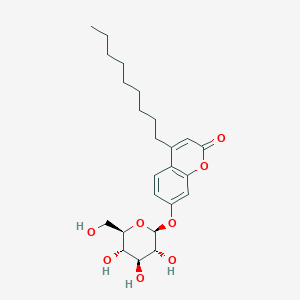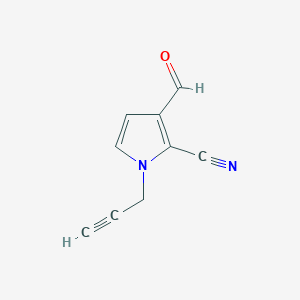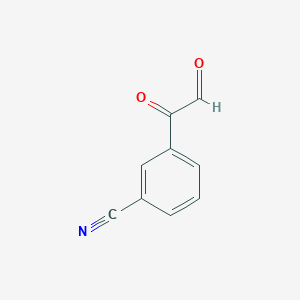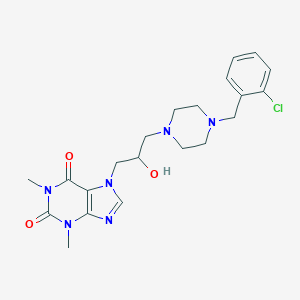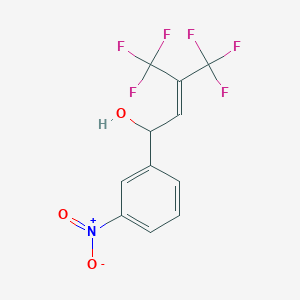![molecular formula C17H19N7O3S B011592 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) CAS No. 104795-67-7](/img/structure/B11592.png)
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzo[b]thiophene family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) has shown promising results in various scientific research applications, including:
1. Anticancer activity: Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing apoptosis and inhibiting cell proliferation.
2. Anti-inflammatory activity: 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial activity: This compound has also demonstrated antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Mechanism Of Action
The mechanism of action of 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) is not fully understood. However, studies suggest that it works by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines.
Biochemical And Physiological Effects
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: This compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
3. Antimicrobial effects: It has been shown to inhibit the growth of various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) in lab experiments include its potent biological activities, its high purity and yield, and its ease of synthesis. However, the limitations include its relatively high cost and the need for further studies to understand its mechanism of action fully.
Future Directions
There are several future directions for the research and development of 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1), including:
1. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Further studies to understand the mechanism of action fully and identify potential targets for drug development.
3. In vivo studies to evaluate the efficacy and safety of this compound in animal models.
4. Development of new formulations and delivery methods to improve the bioavailability and pharmacokinetics of the compound.
5. Screening of this compound against a broader range of cancer cell lines and microbial strains to identify new therapeutic applications.
In conclusion, 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) is a promising compound with potent biological activities and potential applications in various fields of research. Further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in vivo.
Synthesis Methods
The synthesis of 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) involves the reaction of 3-isopropoxy-5-methoxybenzoic acid and 2-aminothiophene in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI), to form the corresponding amide intermediate. The intermediate is then reacted with sodium azide and copper (I) iodide to give the tetrazole derivative, which is further reacted with 1H-imidazole to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
properties
CAS RN |
104795-67-7 |
|---|---|
Product Name |
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1) |
Molecular Formula |
C17H19N7O3S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1H-imidazole;5-methoxy-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H15N5O3S.C3H4N2/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;1-2-5-3-4-1/h4-7H,1-3H3,(H2,15,16,17,18,19,20);1-3H,(H,4,5) |
InChI Key |
LEJOXPGKGLTJOS-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NNN=N3.C1=CN=CN1 |
Canonical SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NNN=N3.C1=CN=CN1 |
synonyms |
3-ISOPROPOXY-5-METHOXY-N-(1H-TETRAZOL-5-YL)BENZO[B]THIOPHENE-2-CARBOXAMIDE--1H-IMIDAZOLE (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



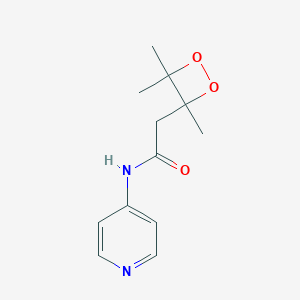
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
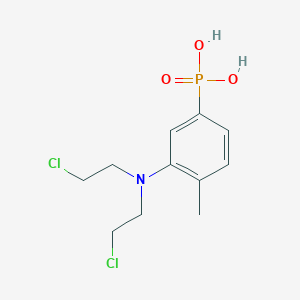
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)

